The synthesis of 4-(4-Nitrobenzyl)piperidine can be achieved through several methods, primarily involving the alkylation of piperidine with 4-nitrobenzyl chloride or similar electrophiles. A common synthetic route includes:
In a specific synthesis method, N-benzyl-4-piperidinecarboxylic acid methyl ester is hydrolyzed to yield N-benzyl-4-piperidinecarboxylic acid, which can then undergo further reactions to form related compounds, including 4-(4-Nitrobenzyl)piperidine .
The molecular structure of 4-(4-Nitrobenzyl)piperidine can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling, revealing insights into its spatial arrangement and potential interactions with biological targets.
4-(4-Nitrobenzyl)piperidine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in drug development and material science.
The mechanism of action for 4-(4-Nitrobenzyl)piperidine primarily relates to its pharmacological effects. As a piperidine derivative, it may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Further research into its structure-activity relationship could provide insights into optimizing its efficacy and safety profile for therapeutic uses.
The physical and chemical properties of 4-(4-Nitrobenzyl)piperidine include:
These properties are essential for determining suitable storage conditions and potential applications in synthesis.
The applications of 4-(4-Nitrobenzyl)piperidine span several fields:
The systematic IUPAC designation for this compound is 1-(4-Nitrobenzyl)piperidine, unambiguously describing the parent piperidine ring substituted at the nitrogen atom with a (4-nitrophenyl)methyl group. Alternative nomenclature occasionally observed includes N-(4-nitrobenzyl)piperidine and 1-[(4-nitrophenyl)methyl]piperidine [6]. The CAS Registry Number 59507-44-7 provides a unique identifier critical for chemical database retrieval and supplier referencing [6].
Structurally, this molecule belongs to the N-alkylpiperidine class, distinguished from isomeric C-benzyl derivatives (e.g., 4-(4-nitrophenyl)piperidine, CAS 26905-03-3) where the benzyl group attaches to the piperidine ring carbon rather than nitrogen [4] [7]. The presence of the strongly electron-withdrawing nitro group (σ meta = 0.71) significantly modulates the compound's electronic profile compared to unsubstituted N-benzylpiperidine derivatives. This perturbation influences:
Table 1: Nomenclature and Structural Descriptors of 4-(4-Nitrobenzyl)piperidine
Classification | Identifier | Description |
---|---|---|
Systematic Name | 1-(4-Nitrobenzyl)piperidine | IUPAC-approved name |
CAS Registry | 59507-44-7 | Unique chemical database identifier |
Molecular Formula | C~12~H~16~N~2~O~2~ | Composition reflecting 12 carbon, 16 hydrogen, 2 nitrogen, and 2 oxygen atoms |
Alternative Names | N-(4-Nitrobenzyl)piperidine; 1-[(4-Nitrophenyl)methyl]piperidine | Common synonyms in chemical literature |
Structural Class | N-Alkylpiperidine | Distinguished from C-benzyl regioisomers |
X-ray crystallographic studies of closely related compounds, such as 4-(4-nitrobenzyl)morpholine, reveal intermolecular interactions between nitro group oxygen atoms and neighboring aromatic rings (O···centroid distance ≈ 3.65 Å), suggesting potential crystal packing stabilization mechanisms relevant to solid-state properties of 4-(4-nitrobenzyl)piperidine [10].
The synthetic emergence of 4-(4-nitrobenzyl)piperidine parallels broader developments in N-alkylpiperidine chemistry. Initial synthetic routes relied on classical nucleophilic displacement reactions, where 4-nitrobenzyl halides (typically chloride or bromide) were reacted with piperidine under basic conditions:
Piperidine + 4-O~2~N-C~6~H~4~-CH~2~X → 4-(4-Nitrobenzyl)piperidine + HX(where X = Cl, Br)
This method, while straightforward, often encountered limitations in regioselectivity when applied to unsymmetrically substituted piperidines and required careful control of stoichiometry to prevent dialkylation [3] [9].
The catalytic hydrogenation era (1990s–present) enabled access to chiral derivatives through asymmetric reduction strategies. Notably, ruthenium- and iridium-catalyzed enantioselective hydrogenation of pyridinium precursors provided enantioenriched piperidines, though direct application to 4-(4-nitrobenzyl)piperidine synthesis remains limited due to nitro group incompatibility with hydrogenation conditions [8]. Contemporary methodologies emphasize chemoselective transformations compatible with the nitro functionality:
Table 2: Evolution of Synthetic Methodologies for N-Benzylpiperidine Derivatives
Time Period | Dominant Methodology | Key Advancements | Limitations |
---|---|---|---|
1960s–1980s | Classical N-alkylation | Simple reaction setup; Commercial availability of precursors | Overalkylation issues; Moderate yields (50-70%) |
1990s–2010s | Catalytic hydrogenation | Enantioselective variants; Functional group tolerance | Nitro group incompatibility; Catalyst cost |
2010s–Present | Chemoselective catalysis | Suzuki coupling; Reductive amination optimization | Requires specialized ligands; Scale-up challenges |
The compound's historical significance is further evidenced by its role as an intermediate in developing derivatives like RMI-10608—an N-methyl-D-aspartate (NMDA) receptor antagonist investigated for neuroprotective applications [3]. Patent analyses reveal increasing utilization of 4-(4-nitrobenzyl)piperidine scaffolds in kinase inhibitor development since 2015, reflecting growing interest in targeted cancer therapeutics [5].
The 4-(4-nitrobenzyl)piperidine motif serves multiple strategic functions in contemporary molecular design:
Pharmacophore Component: The scaffold frequently appears in structure-activity relationship (SAR) explorations of central nervous system (CNS) agents. Its moderate lipophilicity (calculated logP ≈ 2.1) and molecular weight (220.27 g/mol) align with blood-brain barrier penetration requirements. The protonatable nitrogen provides a hydrogen-bonding anchor point for target engagement, as demonstrated in sigma receptor ligands where N-benzylpiperidine derivatives show nanomolar affinity for σ~1~ and σ~2~ subtypes implicated in cancer cell proliferation [3] [5].
Protease Targeting: Molecular docking studies indicate that the nitro group engages in charge-transfer interactions with tyrosine residues in kinase binding pockets. This property has been exploited in derivatives like ceritinib analogs, where substitution at the piperidine nitrogen with aromatic systems containing electron-withdrawing groups enhances anaplastic lymphoma kinase (ALK) inhibition [5].
Chemical Biology Probes: The nitro group facilitates photoaffinity labeling applications through ultraviolet (UV) light-induced covalent binding to target proteins. This technique has been employed to map binding sites of piperidine-containing anticancer agents like poly(ADP-ribose) polymerase (PARP) inhibitors [5]. Recent investigations demonstrate synergistic effects when combined with prooxidant agents, inducing selective reactive oxygen species (ROS) generation in malignant cells [5].
Table 3: Biological Activities of 4-(4-Nitrobenzyl)piperidine Derivatives in Disease Models
Therapeutic Area | Derivative Structure | Observed Activity | Mechanistic Insight |
---|---|---|---|
Oncology | HSP70 inhibitors bearing 4-nitrobenzylpiperidine | IC~50~ = 0.8–3.2 μM against MCF-7 breast cancer cells | Disruption of heat shock protein chaperone function |
Antiviral | Enol ester derivatives with piperidine-nitrofuryl moieties | IC~50~ = 7.7 μM against influenza H1N1 strains | Interference with viral replication machinery |
Antimicrobial | Piperidine-4-one oxime derivatives | MIC = 0.8 μg/mL against Candida spp. | Exceeds amphotericin B potency in specific fungal strains |
CNS Disorders | Sigma receptor ligands | K~i~ = 12 nM for σ~2~ receptors | Induction of endoplasmic reticulum stress in glioblastoma |
Structure-activity relationship studies consistently highlight the critical nature of the nitro group positioning. Derivatives with meta-nitro substitution exhibit diminished anticancer activity, while replacement with electron-donating groups (e.g., methoxy) abolishes tyrosine kinase inhibitory effects [5] [8]. The benzyl spacer length proves equally crucial—homologation to phenethyl systems reduces cytotoxic potency in breast cancer models by 15–30-fold [2] [5]. These findings underscore the scaffold's precision in molecular recognition events.
The chemical space around 4-(4-nitrobenzyl)piperidine continues to expand through targeted library synthesis. Recent investigations report novel P2X7 receptor antagonists bearing this moiety that demonstrate nanomolar affinity (compound 10–12 series, IC~50~ = 15–42 nM) and efficacy in triple-negative breast cancer models [2]. Modern derivatization strategies focus on:
As chemical biology tools evolve, 4-(4-nitrobenzyl)piperidine derivatives are increasingly employed in chemoproteomic studies to map small molecule–target interactions and elucidate mechanisms of action for complex phenotypic screening hits. This dual utility as therapeutic leads and investigative probes ensures the scaffold's enduring relevance in biomedical research.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: